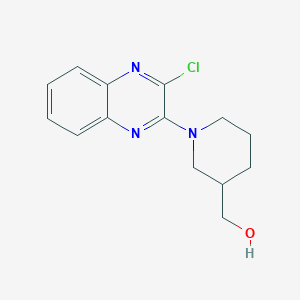

(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol

説明

(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C14H16ClN3O. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol typically involves the reaction of 3-chloroquinoxaline with piperidine and subsequent reduction to form the methanol derivative. The reaction conditions often include the use of solvents such as xylene and heating under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can yield different piperidine derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted quinoxaline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoxaline and piperidine derivatives, which can be further utilized in different applications .

科学的研究の応用

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. In one study, derivatives of quinoxaline were synthesized and evaluated for their antiproliferative activity, revealing several compounds with IC₅₀ values in the range of 1.9 to 7.52 µg/mL against HCT-116 cells .

Antimicrobial Properties

Quinoxaline derivatives have also been investigated for their antimicrobial activities. Several studies report that these compounds can effectively inhibit various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups in the quinoxaline structure enhances their efficacy against microbial infections .

Neuroprotective Effects

The compound has been implicated in research targeting neurodegenerative diseases. Quinoxaline derivatives have shown potential in modulating pathways involved in neuroinflammation and neuronal survival, suggesting that (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol may be beneficial in treating conditions like Alzheimer's disease .

Case Studies

Several case studies highlight the therapeutic potential of quinoxaline derivatives:

作用機序

The mechanism of action of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction, gene expression, and protein synthesis .

類似化合物との比較

Similar Compounds

Quinoxaline: The parent compound, known for its broad range of biological activities.

Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.

Cinnoline: A structurally related compound with distinct chemical and biological characteristics.

Uniqueness

(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

The compound (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol , also referred to by its chemical formula , has garnered attention in recent research due to its potential biological activities, particularly in the fields of antiviral , anticancer , and antimicrobial properties. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the Quinoxaline Ring : The initial step often involves the reaction of 2-aminoquinoxaline derivatives with appropriate aldehydes or ketones.

- Piperidine Substitution : Piperidine rings are introduced through nucleophilic substitution reactions.

- Methanol Functionalization : The final step includes the introduction of a hydroxymethyl group, which is crucial for enhancing biological activity.

Antiviral Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant antiviral properties. For instance, compounds with similar structural motifs have shown effectiveness against various viruses, including human cytomegalovirus (HCMV) and tobacco mosaic virus (TMV) with notable EC50 values indicating their potency in inhibiting viral replication .

A study highlighted that certain quinoxaline derivatives displayed an EC50 as low as 0.059 µM against HCMV, suggesting that this compound may also possess comparable antiviral efficacy .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7, indicating their effectiveness in inhibiting tumor growth .

Research indicates that compounds related to this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting DNA synthesis, making them promising candidates for cancer therapy .

Antimicrobial Activity

Quinoxaline derivatives have also been evaluated for their antimicrobial properties. Studies reveal that certain compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics . The presence of specific functional groups in this compound may enhance its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Key observations include:

- Substituents on the Quinoxaline Ring : Electron-donating groups tend to enhance activity, while electron-withdrawing groups can diminish it.

- Piperidine Modifications : Variations in piperidine substituents can significantly impact both the potency and selectivity of the compound against specific biological targets .

The following table summarizes some critical findings related to SAR:

| Compound | Activity Type | Target Cell Line | IC50/EC50 Value |

|---|---|---|---|

| Quinoxaline Derivative A | Anticancer | HCT-116 | 1.9 µg/mL |

| Quinoxaline Derivative B | Antiviral | HCMV | 0.059 µM |

| Quinoxaline Derivative C | Antimicrobial | E. coli | ZOI 12 mm |

Case Studies

Several case studies have been conducted to assess the biological activity of quinoxaline derivatives:

- Antiviral Efficacy : A study evaluated a series of quinoxaline derivatives against HCMV and found several compounds with EC50 values significantly lower than those of existing antiviral agents like ganciclovir .

- Anticancer Mechanism : Research on a related compound indicated that it induced cell cycle arrest in the S phase and triggered apoptosis via mitochondrial pathways in lung adenocarcinoma cells .

特性

IUPAC Name |

[1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c15-13-14(18-7-3-4-10(8-18)9-19)17-12-6-2-1-5-11(12)16-13/h1-2,5-6,10,19H,3-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGRSRSASMLEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80581408 | |

| Record name | [1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353257-83-7 | |

| Record name | [1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。